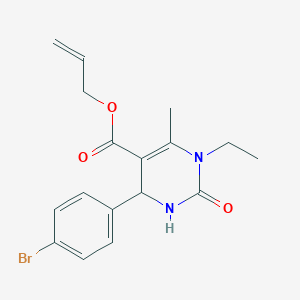
ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate, also known as DMAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPP is a yellowish liquid that is synthesized through a complex chemical process.
Scientific Research Applications
Ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In the pharmaceutical industry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the synthesis of new drugs and drug delivery systems.
In materials science, this compound has been investigated for its use in the production of polymers and composites. This compound has been shown to improve the mechanical properties of polymers and composites, making them more durable and resistant to wear and tear. This compound has also been studied for its potential use in the production of adhesives and coatings.
In agriculture, this compound has been investigated for its potential use as a plant growth regulator. This compound has been shown to enhance plant growth and improve crop yields. This compound has also been studied for its potential use as a herbicide and fungicide.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of certain cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of inflammatory mediators. This compound has also been shown to enhance the activity of certain enzymes involved in the synthesis of neurotransmitters, making it a potential treatment for neurological disorders.
Advantages and Limitations for Lab Experiments
Ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has several advantages for lab experiments, including its stability and ease of synthesis. This compound is also a versatile compound that can be used in a wide range of applications. However, this compound has some limitations, including its toxicity and the need for specialized equipment and knowledge to handle it safely.
Future Directions
There are several future directions for ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate research. One potential direction is the development of new drug delivery systems that use this compound as a carrier. Another potential direction is the investigation of this compound's potential use as a plant growth regulator in sustainable agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
This compound is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in the production of polymers and composites, as well as its potential use as a plant growth regulator. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
Ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate is synthesized through a multi-step chemical process that involves the reaction of various chemicals such as acetic anhydride, dimethylamine, and ethyl acetoacetate. The process involves the use of hazardous chemicals and requires specialized equipment and knowledge to ensure safety and accuracy. The synthesis of this compound is a complex process that requires expertise and precision.
properties
IUPAC Name |
ethyl (2Z,4E)-2-acetyl-5-(dimethylamino)penta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-15-11(14)10(9(2)13)7-6-8-12(3)4/h6-8H,5H2,1-4H3/b8-6+,10-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJHRQWIUWJINF-ZPNWEIAESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CN(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C=C\N(C)C)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4937625.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4937641.png)
![N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea](/img/structure/B4937654.png)
![N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4937662.png)
![5-(2,5-dimethyl-3-furyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4937673.png)
![(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4937694.png)
![4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4937704.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4937708.png)


![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4937731.png)

